2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
CAS No.:
VCID: VC9382645
Molecular Formula: C14H14N4O2S
Molecular Weight: 302.35 g/mol
* For research use only. Not for human or veterinary use.
![2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one -](/images/structure/VC9382645.png)
Description |
"2-Benzylsulfanyl-5-methoxymethyl-4H- triazolo[1,5-a]pyrimidin-7-one" is a heterocyclic compound belonging to the triazolopyrimidine family. This class of compounds is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique molecular structure of this compound makes it an attractive target for research in medicinal chemistry and drug design. Synthesis PathwayThe synthesis of this compound typically involves:
This stepwise approach ensures high yield and purity of the final product. Biological Activities4.1 Antimicrobial Activity 4.2 Antiviral Potential 4.3 Anticancer Properties Applications in Medicinal Chemistry"2-Benzylsulfanyl-5-methoxymethyl-4H- triazolo[1,5-a]pyrimidin-7-one" has potential applications in:
|
---|---|
Product Name | 2-Benzylsulfanyl-5-methoxymethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Molecular Formula | C14H14N4O2S |
Molecular Weight | 302.35 g/mol |
IUPAC Name | 2-benzylsulfanyl-5-(methoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C14H14N4O2S/c1-20-8-11-7-12(19)18-13(15-11)16-14(17-18)21-9-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,16,17) |
Standard InChIKey | WTGDVPDKMOUNOS-UHFFFAOYSA-N |
SMILES | COCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3 |
Canonical SMILES | COCC1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3 |
PubChem Compound | 1975172 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume